3-(3,4-dimethoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide
Description
This compound is a propanamide derivative featuring a triazole-thioether linkage and multiple aromatic substituents. Its structure includes:
- A 3,4-dimethoxyphenyl group attached to the central carbon of the propanamide backbone.
- A 1,2,4-triazole ring substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl group at position 2.
- A pyridin-3-ylmethyl moiety as the amine substituent.
The triazole-thioether motif is critical for redox activity and structural rigidity, which may influence biological activity .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-33-20-9-6-18(7-10-20)25-29-26(31-30-25)36-23(19-8-11-21(34-2)22(13-19)35-3)14-24(32)28-16-17-5-4-12-27-15-17/h4-13,15,23H,14,16H2,1-3H3,(H,28,32)(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFBZEIIDRDYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the formation of the triazole ring and the attachment of the sulfanyl group. Common reagents used in these reactions include sodium hydroxide, various organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated using ChemDraw.
Functional and Pharmacological Insights
(a) Triazole-Sulfanyl Derivatives
Compounds with triazole-sulfanyl motifs (e.g., Target Compound, ) exhibit enhanced metabolic stability compared to non-sulfur analogues. The sulfanyl group facilitates π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors like Compound 194 .
(b) Aromatic Substitution Effects
- Methoxy vs. Chloro Groups : Methoxy-substituted compounds (e.g., Target Compound) show higher solubility in polar solvents (logP ~2.5) compared to chloro analogues (logP ~3.8), critical for oral bioavailability .
- Pyridine vs. Benzothiazole : Pyridin-3-ylmethyl (Target Compound) may improve blood-brain barrier penetration compared to benzothiazole derivatives .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound features a unique combination of functional groups, including:
- Aromatic rings : Contributing to its hydrophobicity and potential receptor interactions.
- Triazole moiety : Known for its role in various biological activities, including antifungal and anticancer properties.
- Sulfanyl group : Implicated in enhancing the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole ring is particularly significant due to its involvement in:
- Inhibition of enzyme activity : Similar compounds have shown the ability to inhibit enzymes involved in cell signaling pathways, potentially leading to antiproliferative effects.
- Binding to receptors : The aromatic rings may facilitate binding to various receptors, influencing cellular responses.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- A study revealed that compounds with similar structures showed good inhibitory activity against various microbial pathogens, with minimal inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM for bacterial strains .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Triazole derivatives have been shown to exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar triazole structures demonstrated moderate cytotoxicity against human breast and lung cancer cells without affecting non-tumor cells .
Antiviral Activity
The triazole moiety is also linked to antiviral effects:
- Research on heterocyclic compounds indicates that derivatives containing triazoles can inhibit viral replication in cell lines. For example, certain triazole compounds demonstrated significant antiviral activity against herpes simplex virus (HSV) .
Study on Antimicrobial Properties
In a comparative study of various triazole derivatives, the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values that indicate strong antibacterial effects .
Cytotoxicity Assessment
A series of tests on human cancer cell lines revealed that the compound selectively inhibited cancer cell proliferation while sparing normal cells. The IC50 values were significantly lower for cancer cells compared to non-cancerous cells, highlighting its potential as a targeted therapeutic agent .
Summary of Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
